Acetyltropylic chloride

Description

Contextualization within Acyl Halide Chemistry

Acetyltropylic chloride belongs to the class of organic compounds known as acyl halides, or acid halides. wikipedia.orgwikipedia.org These compounds are derivatives of carboxylic acids where the hydroxyl (-OH) group is replaced by a halogen, in this case, chlorine (-Cl). wikipedia.orgfiveable.me The general formula for an acyl chloride is R-COCl, where 'R' represents a side chain. wikipedia.org The functional group, -COCl, is what defines the characteristic reactivity of these molecules. sciencemadness.org

Acyl chlorides are among the most reactive derivatives of carboxylic acids. wikipedia.orgchemistrysteps.com This heightened reactivity stems from the presence of two highly electronegative atoms—oxygen and chlorine—bonded to the carbonyl carbon. chemistrystudent.comlibretexts.org This arrangement creates a significant partial positive charge on the carbon atom, making it highly susceptible to attack by nucleophiles. libretexts.orgnumberanalytics.com This inherent reactivity makes acyl chlorides, including this compound, powerful reagents for acylation, the process of introducing an acyl group (R-CO-) into a molecule. fiveable.meoxfordreference.com

Historical Development of Acyl Chloride Reagents in Synthetic Methodologies

The use of acyl chlorides as reactive intermediates in organic synthesis has a long history. Their preparation is most commonly achieved by treating carboxylic acids with specific chlorinating agents. oxfordreference.com Thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅) are among the most frequently used reagents for this transformation. fiveable.mechemistrystudent.comnumberanalytics.com

Over the years, synthetic methodologies have been refined to allow for the efficient and selective synthesis of a wide array of acyl chlorides under various conditions. For instance, modern methods include the use of 3,3-dichlorocyclopropenes in the presence of a tertiary amine base to rapidly convert carboxylic acids to their corresponding chlorides. organic-chemistry.org Other developments have enabled the synthesis of acid-sensitive acyl chlorides and the conversion of certain esters directly to acyl chlorides. organic-chemistry.org These advancements have solidified the role of acyl chlorides as indispensable tools in the synthetic organic chemist's arsenal, paving the way for the development and use of more specialized reagents like this compound.

Significance of this compound as a Synthetic Intermediate

This compound, with the chemical formula C₁₁H₁₁ClO₃, is a specific acyl chloride that serves as a key intermediate in the synthesis of several important compounds. chemicalbook.comlookchem.com Its synonyms include acetyltropoyl chloride and α-[(acetyloxy)methyl]benzeneacetyl chloride. lookchem.comcanbipharm.com

The primary significance of this compound lies in its role as a precursor in the production of pharmaceuticals. lookchem.com It is notably used as an intermediate in the synthesis of anisodamine (B1666042) hydrobromide and tropicamide. lookchem.comchembk.comechemi.com Furthermore, its derivatives are explored for their potential therapeutic applications. evitachem.com The synthesis of this compound itself involves the acylation of the hydroxyl group of tropic acid with acetyl chloride, followed by the conversion of the carboxyl group to an acyl chloride using a chlorinating agent like thionyl chloride or oxalyl chloride. chemicalbook.comchembk.comechemi.com

The reactivity of this compound is characteristic of acyl chlorides. It readily undergoes nucleophilic acyl substitution reactions. For example, it reacts vigorously with water to hydrolyze back to tropic acid and hydrochloric acid. evitachem.com It is also employed in Friedel-Crafts reactions to introduce acetyl groups onto aromatic compounds. evitachem.com This versatility makes it a valuable building block in the construction of complex molecular architectures. lookchem.comevitachem.com

Chemical and Physical Properties

The physical and chemical properties of this compound are crucial for its handling and application in synthesis.

| Property | Value |

| Molecular Formula | C₁₁H₁₁ClO₃ chemicalbook.comlookchem.com |

| Molecular Weight | 226.66 g/mol chemicalbook.comlookchem.com |

| Appearance | Colorless to pale yellow liquid evitachem.com |

| Boiling Point | Approximately 125 °C evitachem.com to 319 °C lookchem.comchembk.com |

| Density | Approximately 1.15 to 1.228 g/cm³ chembk.comevitachem.com |

| Flash Point | 131 °C lookchem.comchembk.com |

| Solubility | Soluble in organic solvents like dichloromethane (B109758); reacts with water. evitachem.com |

Applications of this compound

The utility of this compound is primarily centered on its application as a synthetic intermediate.

| Industry | Application |

| Pharmaceutical | Key intermediate in the synthesis of anisodamine hydrobromide, tropicamide, and tropine (B42219) derivatives. lookchem.comchembk.comevitachem.com |

| Chemical Research | Used in the development of new synthetic pathways involving acylation reactions. evitachem.com |

| Dye and Pigment | Employed as an intermediate in the synthesis of various dyes and pigments. lookchem.com |

| Paint and Coating | Used as a component in paint and coating formulations to enhance properties like durability and adhesion. lookchem.com |

| Polymer | Serves as an intermediate in the manufacture of certain polymers. lookchem.com |

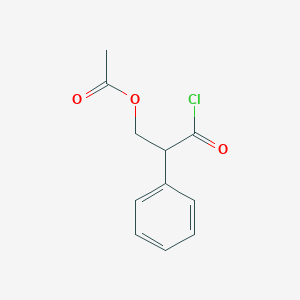

Structure

2D Structure

Properties

IUPAC Name |

(3-chloro-3-oxo-2-phenylpropyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO3/c1-8(13)15-7-10(11(12)14)9-5-3-2-4-6-9/h2-6,10H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWWISFVVAKCNEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(C1=CC=CC=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20447291 | |

| Record name | 3-Chloro-3-oxo-2-phenylpropyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20447291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14510-37-3 | |

| Record name | 3-Chloro-3-oxo-2-phenylpropyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20447291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Principles and Reactivity Profiles of Acetyltropylic Chloride

Nucleophilic Acyl Substitution Reactions of Acyl Chlorides

The characteristic reaction of acyl chlorides, including acetyltropylic chloride, is nucleophilic acyl substitution. masterorganicchemistry.comkhanacademy.org This process involves a nucleophile displacing the chloride ion, which is an excellent leaving group. libretexts.org The high reactivity of acyl chlorides compared to other carboxylic acid derivatives like esters or amides makes them valuable synthetic intermediates. wikipedia.orglibretexts.org

The mechanism of nucleophilic acyl substitution commences with the attack of a nucleophile on the carbonyl carbon of the acyl chloride. evitachem.comlibretexts.org This carbon atom is highly electrophilic and carries a partial positive charge due to the electron-withdrawing effects of both the adjacent oxygen and chlorine atoms. khanacademy.orglibretexts.org A nucleophile, which is an electron-rich species, is drawn to this electrophilic center. libretexts.org As the nucleophile forms a new bond with the carbonyl carbon, the pi electrons of the carbon-oxygen double bond are pushed onto the oxygen atom, resulting in the formation of a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org This initial step is classified as a nucleophilic addition to the carbonyl group. libretexts.orgyoutube.com

The formation of a tetrahedral alkoxide intermediate is a crucial step in the nucleophilic acyl substitution pathway. masterorganicchemistry.comlibretexts.org This short-lived intermediate features a central carbon atom bonded to the original R-group, the oxygen atom (now carrying a negative charge), the chlorine atom, and the newly added nucleophile. libretexts.orgyoutube.com

The fate of this intermediate determines the reaction's outcome. Unlike the intermediates in aldehyde and ketone reactions which are typically protonated, the tetrahedral intermediate in acyl chloride reactions is unstable due to the presence of a good leaving group (the chloride ion). libretexts.orglibretexts.org The intermediate collapses by reforming the carbon-oxygen double bond. libretexts.orgyoutube.com This reformation is energetically favorable. As the double bond reforms, the weakest single bond to the central carbon breaks, which in this case is the carbon-chlorine bond, expelling a chloride ion. libretexts.org

The reactivity order for carboxylic acid derivatives towards nucleophilic attack is generally as follows: Acyl Chlorides > Anhydrides > Thioesters > Esters > Amides libretexts.org

This trend is explained by two main factors:

Inductive Effect: Chlorine is highly electronegative, strongly withdrawing electron density from the carbonyl carbon. This increases its electrophilicity and susceptibility to nucleophilic attack. libretexts.orglibretexts.org

Resonance: The resonance stabilization of the carbonyl group by the lone pair of electrons on the adjacent heteroatom is much less effective for chlorine compared to nitrogen (in amides) or oxygen (in esters). libretexts.org The poor overlap between the chlorine 3p orbital and the carbon 2p orbital diminishes the resonance effect, leaving the acyl chloride starting material less stabilized and therefore more reactive. libretexts.org

This high reactivity allows for the conversion of acyl chlorides into a wide range of other, less reactive carboxylic acid derivatives. wikipedia.org

Transformations with Diverse Nucleophiles

The high reactivity of this compound allows it to react with a variety of nucleophiles, making it a useful intermediate in the synthesis of more complex molecules. evitachem.com

Acyl chlorides react vigorously with alcohols in a process called alcoholysis to produce esters. wikipedia.orgchemguide.co.uk This reaction is often performed at room temperature or with gentle heating. chemguide.co.uk The reaction between this compound and an alcohol would yield the corresponding acetyltropoyl ester and hydrogen chloride gas. evitachem.comchemguide.co.uk

The general reaction is: R-COCl + R'-OH → R-COOR' + HCl

To prevent side reactions and to neutralize the corrosive HCl byproduct, a non-nucleophilic base such as pyridine (B92270) or triethylamine (B128534) is often added to the reaction mixture. researchgate.net The synthesis is irreversible, in contrast to the reversible esterification between a carboxylic acid and an alcohol. libretexts.org

Table 1: General Conditions for Ester Synthesis from Acyl Chlorides

| Component | Role | Common Examples |

| Acyl Chloride | Electrophile | This compound, Benzoyl chloride |

| Nucleophile | Alcohol or Phenol | Ethanol, Isopropanol, Phenol |

| Solvent | Aprotic, non-reactive | Dichloromethane (B109758) (DCM), Tetrahydrofuran (THF), Diethyl ether |

| Base (optional) | HCl scavenger | Pyridine, Triethylamine (TEA) |

This table presents generalized information for the alcoholysis of acyl chlorides.

A specific application involves the reaction of acetyltropoyl chloride (a synonym for this compound) with tropine (B42219) to synthesize atropine. chemicalbook.com This demonstrates the utility of this reaction in forming complex ester linkages in pharmaceutical synthesis.

Aminolysis, the reaction of acyl chlorides with ammonia (B1221849) or primary (1°) and secondary (2°) amines, yields amides. wikipedia.orglibretexts.org The reaction is typically very rapid, even violent, and produces the amide along with hydrogen chloride. libretexts.org The amine itself is nucleophilic enough to attack the carbonyl carbon of the acyl chloride. youtube.com

The reaction proceeds in stages. First, the amine attacks the acyl chloride to form the amide and HCl. libretexts.org R-COCl + R'NH₂ → R-CONHR' + HCl

Because the hydrogen chloride produced is an acid, it will react with the basic amine starting material. libretexts.org R'NH₂ + HCl → R'NH₃⁺Cl⁻

Therefore, two equivalents of the amine are required for the reaction to go to completion: one to act as the nucleophile and the second to act as a base to neutralize the HCl. libretexts.org Alternatively, a different base, such as sodium hydroxide (B78521), can be used, in a procedure known as the Schotten-Baumann reaction. youtube.comfishersci.it

Table 2: General Conditions for Amide Synthesis (Schotten-Baumann Reaction)

| Component | Role | Common Examples |

| Acyl Chloride | Electrophile | This compound, Ethanoyl chloride |

| Nucleophile | Ammonia, 1° or 2° Amine | Ammonia, Aniline, Pyrrolidine |

| Solvent | Aprotic or Biphasic | Dichloromethane (DCM), Water |

| Base | HCl scavenger | Excess amine, Sodium hydroxide (NaOH), Triethylamine (TEA) |

This table presents generalized information for the aminolysis of acyl chlorides.

The reaction of this compound with amines is a key method for producing amide derivatives, highlighting its role as a building block in organic synthesis. evitachem.com

Reactions with Organometallic Reagents

The reactivity of this compound with organometallic reagents is characterized by the nucleophilicity of the reagent, leading to different product outcomes. The highly polarized nature of the carbon-metal bond in these reagents dictates their interaction with the electrophilic carbonyl carbon of the acyl chloride.

Grignard Reagent Interactions and Product Divergence

Grignard reagents (R-MgX) are highly reactive organometallic compounds that exhibit strong nucleophilic and basic character. Due to their high reactivity, the reaction of this compound with a Grignard reagent does not terminate at the ketone stage. stackexchange.comlibretexts.org Instead, it proceeds through a double addition, yielding a tertiary alcohol as the final product. libretexts.orgmasterorganicchemistry.com

The mechanism involves two main stages:

Formation of a Ketone Intermediate: The first equivalent of the Grignard reagent attacks the electrophilic carbonyl carbon of this compound. This nucleophilic acyl substitution results in a tetrahedral intermediate, which then collapses, expelling the chloride ion—a good leaving group—to form a ketone. youtube.com

Formation of a Tertiary Alcohol: The ketone formed in the first stage is also susceptible to nucleophilic attack by a second equivalent of the Grignard reagent. stackexchange.comchemistrysteps.com This second attack produces a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide, yielding the final tertiary alcohol product. youtube.com

Because the ketone intermediate is more reactive towards the Grignard reagent than the initial acyl chloride, it is not possible to isolate the ketone, leading to the observed product divergence where the reaction proceeds fully to the alcohol. stackexchange.comlibretexts.org

Table 1: Reactivity Comparison of Organometallic Reagents with Acyl Chlorides

| Reagent Type | General Formula | Reactivity Profile | Product with this compound |

|---|---|---|---|

| Grignard Reagent | R-MgX | Highly reactive, strong nucleophile. Adds twice to acyl chlorides. stackexchange.com | Tertiary Alcohol |

Electrophilic Aromatic Substitution (Friedel-Crafts Type Acylations)

Friedel-Crafts acylation is a fundamental method for introducing an acyl group onto an aromatic ring, proceeding through an electrophilic aromatic substitution mechanism. sigmaaldrich.comorganic-chemistry.org The reaction involves the activation of an acyl chloride with a Lewis acid, generating a highly reactive electrophile that is then attacked by the electron-rich aromatic ring. tutorchase.comvisualizeorgchem.com

Generation and Reactivity of Acylium Ions

The key electrophilic species in Friedel-Crafts acylation is the acylium ion (RCO⁺). numberanalytics.comwikipedia.org It is generated by the reaction of this compound with a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃). tutorchase.comyoutube.com

The formation mechanism involves the following steps:

Complex Formation: The Lewis acid coordinates to the chlorine atom of the this compound. numberanalytics.comyoutube.com

Ionization: This coordination weakens the carbon-chlorine bond, leading to its cleavage. This generates the acylium ion and a tetrachloroaluminate anion ([AlCl₄]⁻). sigmaaldrich.comvisualizeorgchem.com

The resulting acetyltropylic acylium ion is a potent electrophile, stabilized by resonance. sigmaaldrich.comyoutube.com A key resonance structure features a triple bond between the carbon and oxygen atoms, with the positive charge located on the oxygen. youtube.comyoutube.com This linear, sp-hybridized structure is highly reactive towards nucleophiles. visualizeorgchem.comwikipedia.org In the presence of an aromatic substrate, the acylium ion undergoes electrophilic attack on the benzene (B151609) ring to form a resonance-stabilized carbocation known as a sigma complex or Wheland intermediate. tutorchase.comnumberanalytics.com Subsequent deprotonation of this intermediate by a weak base (such as the [AlCl₄]⁻ anion) restores the aromaticity of the ring and yields the final acylated product, an aryl ketone. tutorchase.comvisualizeorgchem.com

Mechanistic Exploration of Aliphatic Friedel-Crafts Analogues (e.g., Baddeley Reaction)

While Friedel-Crafts reactions are characteristic of aromatic compounds, analogous transformations can occur with aliphatic substrates, a notable example being the Baddeley reaction. nih.govrsc.org This reaction demonstrates the C-H functionalization of a saturated hydrocarbon, such as decalin, using an acyl chloride and a Lewis acid. nih.govnih.gov

The mechanism of this aliphatic analogue differs significantly from the aromatic pathway and has been elucidated through experimental and computational studies. nih.gov It is proposed that the acylium ion, generated from this compound and AlCl₃, functions not as an electrophile attacking a π-system, but as a hydride acceptor. nih.gov

The key mechanistic steps are:

Hydride Abstraction: The acylium ion abstracts a hydride ion (H⁻) from a tertiary position of the alkane (e.g., decalin), which is the most favorable site for forming a stable carbocation. This step generates a tertiary carbocation within the alkane and an aldehyde.

Alkene Formation: The resulting carbocation can lose a proton to form an alkene. nih.gov

Further Reaction: This alkene intermediate can then react with another acylium ion in a subsequent step, leading to more complex cyclized products, such as tricyclic enol ethers, after intramolecular rearrangement and capture of the carbocation by the carbonyl group. nih.govnih.gov

The Baddeley reaction highlights the versatile reactivity of acylium ions, which can initiate C-H activation in fully saturated systems, although the reaction can suffer from low yields and selectivity issues. nih.govresearchgate.net

Computational Chemistry and Mechanistic Elucidation

Computational chemistry has become an indispensable tool for understanding complex reaction mechanisms that are difficult to probe through experimental means alone. The mechanism of the Baddeley reaction, for instance, has been significantly clarified through computational studies. nih.gov

Using methods such as Density Functional Theory (DFT), researchers can model reaction pathways, calculate the energies of intermediates and transition states, and provide evidence for proposed mechanistic steps. nih.gov For the Badde-ley reaction of decalin with acetyl chloride and aluminum trichloride (B1173362), computational studies have supported the following key insights:

The initial step is indeed hydride abstraction by the acylium ion to form a tertiary carbocation on the decalin framework. nih.gov

The subsequent loss of a proton to form an alkene intermediate is energetically feasible. nih.gov

The calculations help map out the complex potential energy surface, including a concerted 1,2-hydride shift and oxonium ion formation, followed by elimination to yield the observed tricyclic product. nih.gov

These computational models provide a detailed, step-by-step picture of the reaction, corroborating experimental observations and explaining the formation of specific isomers. They allow for the exploration of transient, high-energy species that cannot be directly observed, thereby offering a deeper understanding of the underlying principles governing C-H functionalization in aliphatic systems.

Application of Theoretical Methods to Reaction Pathways

The reactivity of acyl chlorides, including this compound, is centered on the electrophilic nature of the carbonyl carbon, which is susceptible to nucleophilic attack. libretexts.org Theoretical methods, particularly density functional theory (DFT), have become instrumental in elucidating the precise mechanisms of these reactions, moving beyond generalized textbook descriptions.

Computational studies on simple acyl chlorides like acetyl chloride have challenged the long-held assumption of a universal two-step nucleophilic addition-elimination mechanism that proceeds through a stable tetrahedral intermediate. nih.gov DFT calculations [B3LYP/6-31+G(d,p)] suggest that the reaction pathway is more nuanced:

Concerted S(N)2-like Mechanism: For reactions like chloride ion exchange with formyl or acetyl chloride, theoretical calculations have shown that a discernible tetrahedral intermediate does not form. nih.gov Instead, the reaction proceeds through a concerted S(N)2-like pathway involving a π-attack on the carbon-oxygen double bond. nih.gov

Solvent-Dependent Pathways: The presence and nature of solvent molecules significantly influence the reaction pathway. Theoretical models of the methanolysis of acetyl chloride show that the formation of a tetrahedral intermediate is only slightly exothermic. nih.gov When several methanol (B129727) molecules are explicitly included in the calculation to simulate solvation, the mechanism shifts. With a sufficient number of solvent molecules, a proton relay occurs, leading to a tetrahedral-like structure that immediately loses the chloride ion in a process more akin to an S(N)1-like solvolysis. nih.gov

These theoretical approaches allow for the mapping of potential energy surfaces, identification of transition states, and calculation of activation energy barriers for competing pathways. For a molecule like this compound, with its additional phenyl and acetoxymethyl groups, these methods could be applied to understand how these substituents electronically and sterically influence the stability of potential intermediates and transition states, thereby favoring one reaction pathway over another. For instance, computational modeling could determine the activation barriers for the nucleophilic attack on the carbonyl carbon versus potential side reactions involving other functional groups within the molecule.

Predictive Modeling of Reactivity and Selectivity

Predictive modeling aims to forecast the reactivity and selectivity of a chemical compound without performing the experiment. For acyl chlorides, this often involves Quantitative Structure-Activity Relationship (QSAR) models, which correlate structural or physicochemical properties of a series of compounds with their chemical reactivity.

A powerful approach for predicting reactivity involves the use of Hammett substituent constants and computational parameters. nih.gov Studies on the degradation rates of structurally related compounds, such as 4-substituted benzoic acid acyl glucuronides, have successfully modeled reaction rates using these methods. nih.gov The models demonstrate that reactivity is strongly influenced by the electron-donating or electron-withdrawing nature of substituents on the aromatic ring. nih.gov

For this compound, a predictive model could be constructed by considering the electronic effects of the entire CH(CH2OAc)C(=O)Cl substituent on the phenyl ring. Key steps and parameters in such a model would include:

Descriptor Calculation: Using computational chemistry, one can calculate key electronic descriptors such as the partial atomic charge on the carbonyl carbon. A more positive charge would suggest higher electrophilicity and greater reactivity towards nucleophiles. nih.gov

Steric Parameters: The model would also need to account for steric hindrance around the reactive center, which is introduced by the bulky phenyl and acetoxymethyl groups.

QSAR Equation: A mathematical relationship would be derived, correlating these computed descriptors with experimentally determined reaction rates for a series of related compounds.

This derived property-reactivity relationship would be a powerful tool for predicting how modifications to the this compound structure would impact its stability and reactivity in acylation reactions. nih.gov For example, such models could predict the relative rates of reaction with a range of nucleophiles (e.g., alcohols vs. amines) or how changing the substituent on the phenyl ring would modulate the compound's reactivity, thereby guiding synthetic applications and the design of new derivatives with tailored properties.

Unlocking Complex Molecules: Advanced Applications of this compound in Organic Synthesis

This compound, a reactive acyl chloride, serves as a crucial building block in the synthesis of complex organic molecules. lookchem.com Its utility spans various sectors, most notably in the development of pharmaceuticals and agrochemicals. lookchem.com This article explores the strategic applications of this compound in these fields, focusing on its role in creating sophisticated chemical architectures.

Spectroscopic Characterization Methodologies in Research on Acyl Chlorides

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

In ¹H NMR spectroscopy of acyl chlorides, the protons on the carbon atom adjacent to the carbonyl group (α-protons) are of particular diagnostic value. These protons are deshielded due to the electron-withdrawing nature of the carbonyl group and the chlorine atom. This deshielding effect causes their signals to appear at a characteristic downfield region in the spectrum. nih.gov For instance, in the ¹H NMR spectrum of acetyl chloride, the methyl protons (-CH₃) typically appear as a singlet, as there are no adjacent protons to cause spin-spin splitting. chemicalbook.comspectrabase.com

Table 1: ¹H NMR Spectroscopic Data for Acetyl Chloride

| Protons | Chemical Shift (δ) in ppm | Multiplicity |

|---|---|---|

| -CH₃ | ~2.67 | Singlet |

Data sourced from publicly available spectral databases.

The exact chemical shift can vary slightly depending on the solvent used. chemicalbook.com For example, deuterated chloroform (B151607) (CDCl₃) is a common solvent for NMR analysis. chemicalbook.com

¹³C NMR spectroscopy provides valuable information about the carbon framework of a molecule. A key feature in the ¹³C NMR spectrum of an acyl chloride is the signal for the carbonyl carbon. This carbon is significantly deshielded due to the double bond to an oxygen atom and the adjacent electronegative chlorine atom, causing its resonance to appear far downfield. stackexchange.com Generally, the carbonyl carbons of carboxylic acid derivatives, including acyl chlorides, resonate in the range of 160-180 ppm. stackexchange.com This is slightly upfield compared to the carbonyl carbons of aldehydes and ketones, which typically appear between 180-220 ppm. stackexchange.com

In addition to the carbonyl signal, the carbon atom adjacent to the carbonyl group also has a characteristic chemical shift. For acetyl chloride, two distinct signals are observed in its ¹³C NMR spectrum.

Table 2: ¹³C NMR Spectroscopic Data for Acetyl Chloride

| Carbon Atom | Chemical Shift (δ) in ppm |

|---|---|

| -C H₃ | ~33 |

| -C =O | ~170 |

Data sourced from publicly available spectral databases. spectrabase.comchemicalbook.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The carbonyl (C=O) group of an acyl chloride exhibits a very strong and sharp absorption band at a characteristically high frequency in the IR spectrum. This high frequency is a result of the inductive electron withdrawal by the adjacent chlorine atom, which strengthens the C=O double bond. Typically, the C=O stretching vibration for aliphatic acyl chlorides is observed in the range of 1775–1810 cm⁻¹. researchgate.netchemicalbook.com Conjugation can lower this frequency. A weaker overtone band is sometimes observed at approximately 3540 cm⁻¹.

For acetyl chloride, the prominent carbonyl stretch is a defining feature of its IR spectrum.

Table 3: Carbonyl Stretching Frequency for Acetyl Chloride

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| Carbonyl (C=O) | ~1802 |

Data sourced from NIST Chemistry WebBook. nist.gov

The stretching vibration of the carbon-chlorine (C-Cl) single bond in acyl chlorides also gives rise to a characteristic absorption in the IR spectrum. This absorption typically occurs in the fingerprint region, which is the complex and information-rich lower frequency part of the spectrum. The C-Cl stretch for acyl chlorides is generally found in the range of 550-730 cm⁻¹. researchgate.net

Table 4: Carbon-Chlorine Stretching Frequency for Acetyl Chloride

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| Carbon-Chlorine (C-Cl) | 600-700 |

Data sourced from general IR spectroscopy correlation tables.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural elucidation.

In the mass spectrum of a chloro-containing compound like an acyl chloride, the presence of chlorine's two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1, leads to a characteristic isotopic pattern for the molecular ion peak (M⁺) and any chlorine-containing fragments. nist.govnih.gov There will be a peak for the ion with ³⁵Cl (M) and a smaller peak at two mass units higher (M+2) for the ion with ³⁷Cl, with a relative intensity of about one-third of the M peak.

A common fragmentation pathway for acyl chlorides is the loss of the chlorine atom to form a stable acylium ion (R-C≡O⁺). For acetyl chloride (molecular weight ≈ 78.5 g/mol for the ³⁵Cl isotope), the loss of a chlorine radical leads to the formation of the acetylium ion (CH₃CO⁺) at m/z 43, which is often the base peak (the most intense peak) in the spectrum. nist.govnih.gov

Table 5: Key Mass Spectrometry Fragments for Acetyl Chloride

| m/z | Ion | Significance |

|---|---|---|

| 78/80 | [CH₃COCl]⁺ | Molecular ion peak (M⁺) showing the characteristic 3:1 isotopic pattern for chlorine. nist.govnih.gov |

| 43 | [CH₃CO]⁺ | Base peak, corresponding to the acylium ion. nist.govnih.gov |

Data sourced from NIST Chemistry WebBook. nist.govnih.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

Table 1: Theoretical Mass Data for Acetyltropoyl Chloride

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₁ClO₃ |

| Monoisotopic Mass | 226.0397 g/mol |

| Average Mass | 226.66 g/mol |

Fragmentation Patterns for Structural Confirmation

Mass spectrometry, particularly when coupled with tandem mass spectrometry (MS/MS), provides invaluable information about a molecule's structure through the analysis of its fragmentation patterns. When a molecule like acetyltropoyl chloride is ionized in a mass spectrometer, it can break apart into smaller, charged fragments. The pattern of these fragments is often unique to the molecule's structure.

For acyl chlorides in general, a common fragmentation pathway involves the loss of the chlorine atom, leading to the formation of a stable acylium ion wikipedia.orgchemguide.co.uk. In the case of acetyltropoyl chloride, the loss of the chloride radical would result in a prominent peak corresponding to the acetyltropoyl cation. Further fragmentation of this cation would be expected. For instance, cleavage of the ester group could lead to the loss of a ketene (B1206846) molecule (CH₂=C=O), a characteristic fragmentation for acetylated compounds. Additionally, fragmentation of the tropane-like core, though not a true tropane (B1204802) in this intermediate, would provide further structural confirmation wikipedia.orgnih.gov. The presence of a phenyl group would likely lead to characteristic aromatic fragment ions, such as the tropylium (B1234903) ion (m/z 91), a common feature in the mass spectra of compounds containing a benzyl (B1604629) group researchgate.netyoutube.com. The presence of chlorine would also be indicated by the characteristic isotopic pattern of the molecular ion peak and any chlorine-containing fragments, with a typical M:M+2 ratio of approximately 3:1 docbrown.info.

While a specific experimental mass spectrum for acetyltropoyl chloride is not available in the reviewed literature, the expected fragmentation patterns based on the known reactivity of similar functional groups provide a strong basis for its structural confirmation.

Table 2: Predicted Key Mass Spectrometry Fragments for Acetyltropoyl Chloride

| Fragment Ion | Predicted m/z | Description |

|---|---|---|

| [C₁₁H₁₁O₃]⁺ | 191.07 | Loss of Cl radical |

| [C₉H₇O]⁺ | 131.05 | Loss of acetyl group and Cl |

| [C₇H₇]⁺ | 91.05 | Tropylium ion |

X-ray Diffraction (XRD) for Crystalline Structure and Conformation

X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional arrangement of atoms in a molecule and its conformation in the solid state. For acetyltropoyl chloride, obtaining a suitable crystal would allow for the precise measurement of bond lengths, bond angles, and torsional angles. This data would provide an unambiguous confirmation of the connectivity of the atoms and the spatial orientation of the acetyl, phenyl, and acyl chloride groups relative to each other.

The crystallographic data would reveal whether the molecule adopts a specific preferred conformation in the solid state, which can be influenced by intermolecular interactions such as packing forces. The planarity of the phenyl ring and the geometry around the chiral center could be precisely determined.

Although no published X-ray crystal structures for acetyltropoyl chloride were found in the conducted search, XRD remains a critical technique for the complete structural elucidation of crystalline organic compounds. The insights gained from such an analysis would be invaluable for understanding its reactivity and interactions.

Future Research Horizons in Acetyltropylic Chloride Chemistry

The exploration of novel chemical entities is a cornerstone of advancements in chemical synthesis and materials science. "this compound," as a compound of interest, stands at the frontier of new research avenues. While specific published research on this compound is not yet widely available, we can project future directions and emerging research avenues by examining cutting-edge methodologies and conceptual frameworks in modern chemistry. This article outlines potential research trajectories for elucidating the synthesis, reactivity, and mechanistic underpinnings of this compound chemistry.

Q & A

Q. What experimental protocols are recommended for synthesizing acetyltropylic chloride with high purity?

- Methodological Answer : Synthesis should involve controlled acylation of tropine derivatives under anhydrous conditions. Use acetyl chloride in a non-polar solvent (e.g., dichloromethane) at 0–5°C to minimize side reactions. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 3:1). Purify the product via fractional distillation under reduced pressure (40–50°C, 10 mmHg). Confirm purity using H NMR (characteristic peaks: δ 2.1 ppm for acetyl group, δ 5.3 ppm for tropylium proton) and FT-IR (C=O stretch at 1740–1760 cm) .

- Key Considerations :

- Ensure strict moisture control to prevent hydrolysis.

- Use inert gas (N) to stabilize reactive intermediates.

Q. How should researchers characterize the hydrolytic stability of this compound under varying pH conditions?

- Methodological Answer : Design kinetic studies by dissolving the compound in buffered solutions (pH 2–12) and monitor degradation via UV-Vis spectroscopy (absorbance at 260 nm for tropylium ion formation). Calculate rate constants using pseudo-first-order kinetics. Validate results with HPLC (C18 column, acetonitrile:water 70:30) to quantify residual this compound .

- Key Considerations :

- Include controls (e.g., neutral pH) to distinguish pH-dependent vs. thermal degradation.

Q. What spectroscopic techniques are most reliable for distinguishing this compound from its structural analogs?

- Methodological Answer : Combine C NMR (δ 170–175 ppm for carbonyl carbon) and mass spectrometry (EI-MS, molecular ion peak at m/z 154). Compare with reference data from NIST Chemistry WebBook . For ambiguous cases, use X-ray crystallography to resolve structural conformations. Cross-validate with computational methods (DFT calculations for optimized geometries) .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in reported reaction mechanisms of this compound with nucleophiles?

- Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-31G* level) to model transition states and compare activation energies for competing pathways (e.g., SN1 vs. SN2). Validate with kinetic isotope effects (KIE) experiments. Use molecular dynamics simulations to assess solvent effects (e.g., polar aprotic vs. protic solvents) .

- Key Considerations :

- Reconcile computational predictions with experimental kinetic data.

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible pharmacological studies?

- Methodological Answer : Implement quality-by-design (QbD) principles:

- Define critical process parameters (CPPs: temperature, stoichiometry) via factorial design experiments.

- Use PAT (Process Analytical Technology) tools like in-line FT-IR for real-time monitoring.

- Establish acceptance criteria for impurities (e.g., ≤0.5% tropine residue via LC-MS) .

Q. How to systematically address discrepancies in published toxicity profiles of this compound derivatives?

- Methodological Answer : Conduct a meta-analysis of existing literature using PRISMA guidelines. Classify studies by assay type (e.g., Ames test vs. in vivo LD), solvent systems, and exposure durations. Perform sensitivity analysis to identify confounding variables (e.g., impurity profiles). Validate findings with standardized OECD guidelines for acute toxicity testing .

Methodological Best Practices

- Data Reproducibility : Document all experimental parameters (e.g., solvent grade, humidity) to enable replication .

- Ethical Compliance : Adhere to institutional safety protocols for handling reactive acyl chlorides (e.g., fume hood use, chemical-resistant PPE) .

- Literature Rigor : Prioritize peer-reviewed journals over non-indexed sources; cross-check spectral data against NIST or PubChem .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.